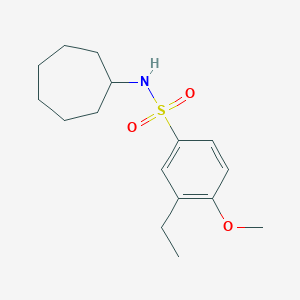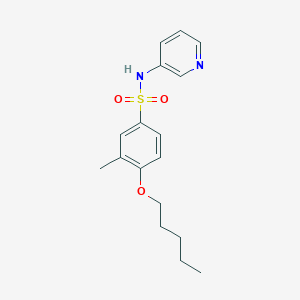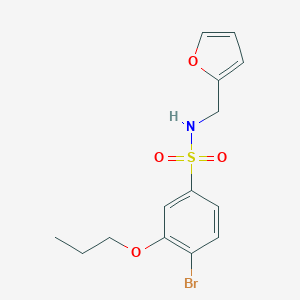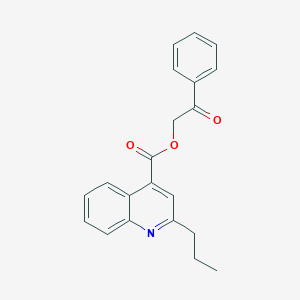
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds that have been shown to have anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neuropathic pain. In a study published in the Journal of Medicinal Chemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to have potent inhibitory activity against the enzyme p38 MAP kinase, which is involved in the inflammatory response. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have anti-inflammatory and analgesic properties that could be useful in the treatment of arthritis and neuropathic pain.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of the inflammatory response and has been implicated in the pathogenesis of various diseases such as arthritis, cancer, and neurodegenerative disorders. By inhibiting p38 MAP kinase, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may reduce inflammation and pain, and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide have been studied in various experimental models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the production of inflammatory cytokines in human synovial cells, suggesting that it may have anti-inflammatory effects in arthritis. In another study published in the Journal of Neurochemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for p38 MAP kinase. This allows researchers to study the effects of p38 MAP kinase inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in animal models before clinical trials can be conducted.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of p38 MAP kinase. This could lead to the development of more effective therapies for diseases such as arthritis and cancer. Another direction is the study of the effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide on other biological processes such as immune function and metabolism. This could lead to the discovery of new therapeutic applications for N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in other diseases. Overall, the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has the potential to lead to new insights into the regulation of inflammation and the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZPWRTRACQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B500455.png)
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)

amine](/img/structure/B500458.png)






![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)


